

# Application Note: Step-by-Step Synthesis Protocol for Methyl Adipoyl Chloride

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## Compound of Interest

Compound Name: Methyl adipoyl chloride

Cat. No.: B057644

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl adipoyl chloride**, also known as adipic acid monomethyl ester chloride, is a bifunctional organic compound featuring both a methyl ester and a reactive acyl chloride group.[1] This structure makes it a valuable intermediate and building block in organic synthesis. It is particularly useful for introducing a six-carbon aliphatic spacer into molecules, enabling the synthesis of polymers, pharmaceuticals, and other specialty chemicals. For instance, it has been utilized as a reagent for developing heme-mimetics that affect soluble guanylyl cyclase (sGC) activity.[2] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of **methyl adipoyl chloride** from adipic acid.

## Overall Reaction Scheme

The synthesis is typically performed in two sequential steps:

- Mono-esterification: Adipic acid is reacted with methanol under acidic conditions to yield adipic acid monomethyl ester.
- Chlorination: The remaining carboxylic acid group of the monomethyl ester is converted to an acyl chloride using a chlorinating agent, such as thionyl chloride.

Chemical Equations: Step 1:  $\text{HOOC}-(\text{CH}_2)_4-\text{COOH} + \text{CH}_3\text{OH} \rightleftharpoons \text{HOOC}-(\text{CH}_2)_4-\text{COOCH}_3 + \text{H}_2\text{O}$

Step 2:  $\text{HOOC}-(\text{CH}_2)_4-\text{COOCH}_3 + \text{SOCl}_2 \rightarrow \text{ClOC}-(\text{CH}_2)_4-\text{COOCH}_3 + \text{SO}_2 + \text{HCl}$

## Materials and Reagents

A summary of the required reagents is provided in the table below.

Reagent	Molecular Formula	Molar Mass ( g/mol )	Density (g/mL)	CAS Number	Notes
Adipic Acid	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub>	146.14	1.36	124-04-9	Starting material
Methanol	CH <sub>4</sub> O	32.04	0.792	67-56-1	Reagent and solvent
Sulfuric Acid	H <sub>2</sub> SO <sub>4</sub>	98.08	1.84	7664-93-9	Catalyst
Thionyl Chloride	SOCl <sub>2</sub>	118.97	1.636	7719-09-7	Chlorinating agent
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	1.326	75-09-2	Solvent
Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	2.20	144-55-8	For neutralization
Anhydrous MgSO <sub>4</sub>	MgSO <sub>4</sub>	120.37	2.66	7487-88-9	Drying agent

## Equipment

- Round-bottom flasks (250 mL and 500 mL)
- Reflux condenser
- Magnetic stirrer and stir bars
- Heating mantle
- Separatory funnel
- Rotary evaporator

- Distillation apparatus (for vacuum distillation)
- Ice bath
- Fume hood

## Experimental Protocol

### Step 1: Synthesis of Adipic Acid Monomethyl Ester

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (146.1 g, 1.0 mol) and methanol (150 mL).
- **Catalyst Addition:** While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The solid adipic acid will gradually dissolve as the reaction proceeds.
- **Reaction Quenching:** After the reflux period, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Workup:** Dissolve the resulting oily residue in 200 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by a wash with brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator to yield the crude adipic acid monomethyl ester as a colorless oil or white solid. Further purification is typically not required for the next step.

### Step 2: Synthesis of Methyl Adipoyl Chloride

**Safety Note:** Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases ( $\text{HCl}$  and  $\text{SO}_2$ ).<sup>[3][4]</sup> This entire procedure must be conducted in a well-ventilated fume

hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][5]

- **Reaction Setup:** Place the crude adipic acid monomethyl ester (from Step 1) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- **Reagent Addition:** Slowly add thionyl chloride ( $\text{SOCl}_2$ , ~1.2 equivalents) to the flask at room temperature. The addition should be done carefully as the reaction is exothermic and generates gas.
- **Reaction:** Once the initial vigorous reaction subsides, gently heat the mixture to 50-60°C for 2-3 hours. The evolution of gas ( $\text{SO}_2$  and  $\text{HCl}$ ) should be observed. The reaction is complete when gas evolution ceases.
- **Purification:** The excess thionyl chloride can be removed by distillation at atmospheric pressure. The desired product, **methyl adipoyl chloride**, is then purified by vacuum distillation.[2] The boiling point is approximately 76°C at 0.8 mmHg.[1][2]

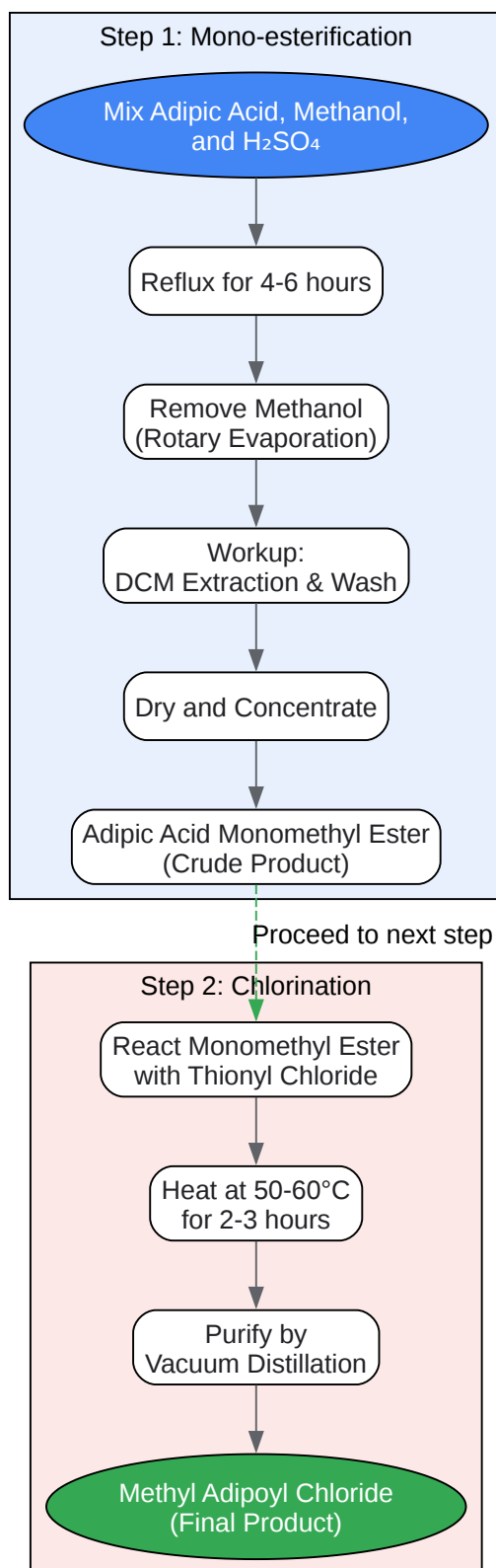
## Data Presentation

The following table summarizes the expected results for the synthesis.

Product	Theoretical Yield (g)	Typical Actual Yield (g)	Yield (%)	Purity (by GC)	Physical Appearance
Adipic Acid Monomethyl Ester	160.17	136-144	85-90%	>95%	Colorless oil / White solid
Methyl Adipoyl Chloride	178.61 (from 1 mol)	143-152	80-85%	>97%	Colorless to pale yellow liquid[6]

## Visualization of Experimental Workflow

The logical flow of the synthesis protocol is depicted in the diagram below.



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Caption: Workflow for the two-step synthesis of **methyl adipoyl chloride**.

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## References

- 1. Methyl adipoyl chloride 97 35444-44-1 [sigmaaldrich.com]
- 2. METHYL ADIPOYL CHLORIDE | 35444-44-1 [chemicalbook.com]
- 3. Buy Adipoyl chloride | 111-50-2 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
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